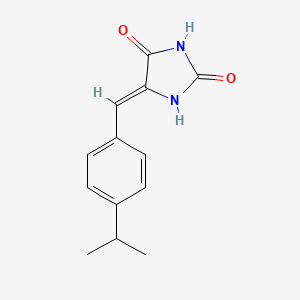

![molecular formula C17H12N4O2 B5502420 N-[(3-苯基-1,4-苯并二氧杂环-2-基)亚甲基]-4H-1,2,4-三唑-4-胺](/img/structure/B5502420.png)

N-[(3-苯基-1,4-苯并二氧杂环-2-基)亚甲基]-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazol-4-amine derivatives typically involves the reaction of amino-triazole with various aldehydes or ketones to form Schiff bases or their equivalents. For example, Panchal and Patel (2011) detailed the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines through cyclization reactions, showcasing the flexibility of triazole compounds in forming diverse structures (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, Al‐Azmi and Mahmoud (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, confirming their structure via spectroscopic analyses and X-ray analysis for a methyl derivative, illustrating the typical planar nature of triazole rings and their capacity for diverse substitution patterns (Al‐Azmi & Mahmoud, 2020).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, leveraging the reactivity of the triazole ring. The study by Amareshwar, Mishra, and Ila (2011) on the versatility of oxazol-5-one derivatives for the synthesis of heterocycles demonstrates the reactive nature of nitrogen-containing rings, similar to triazoles, in forming complex structures (Amareshwar, Mishra, & Ila, 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The synthesis and characterization studies typically include these aspects to understand the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of triazole derivatives. The antimicrobial and antiproliferative activities of some triazole compounds, as discussed by Stefely et al. (2010), highlight the bioactive potential of this class of compounds, pointing towards their chemical interactions with biological targets (Stefely et al., 2010).

科学研究应用

化学合成和反应性

Majireck和Weinreb(2006)的一项研究探讨了叠氮化物与内部炔烃的钌催化[3 + 2]环加成,生成1,4,5-三取代-1,2,3-三唑,证明了三唑在合成复杂有机化合物中的化学效用(M. M. Majireck & S. Weinreb, 2006)。

抗菌和细胞毒性活性

Noolvi等人(2014)合成了1-甲基-N-((取代苯甲亚甲基)-1H-苯并咪唑-2-胺)并测试了它们的抗菌和细胞毒性,说明了此类化合物在开发新型抗菌剂中的潜力(M. Noolvi et al., 2014)。

有机发光二极管(OLED)

Ge等人(2008)报道了源自三苯胺和苯并咪唑的用于高效单层OLED的双极性分子,展示了此类化合物在先进电子设备中的应用(Z. Ge et al., 2008)。

抗菌剂开发

Al-Azmi和Mahmoud(2020)开发了具有抗菌活性的新型三唑苯衍生物,表明了这些化合物在医学和制药应用中的潜力(Amal Al‐Azmi & H. Mahmoud, 2020)。

配位配合物和催化应用

Schweinfurth等人(2013)合成了具有三唑配体的Ni(II)配位配合物,考察了它们的结构、磁性、光谱和理论方面,可应用于催化和材料科学(David Schweinfurth et al., 2013)。

聚合物科学和材料化学

Li等人(2012)讨论了涉及三唑胺衍生物的HgCl2聚合物配合物的合成,为聚合物科学和材料化学领域做出了贡献(Yan-An Li et al., 2012)。

属性

IUPAC Name |

(E)-1-(3-phenyl-1,4-benzodioxin-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-2-6-13(7-3-1)17-16(10-20-21-11-18-19-12-21)22-14-8-4-5-9-15(14)23-17/h1-12H/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVWLXFFYHFSAY-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NN4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-phenyl-1,4-benzodioxin-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

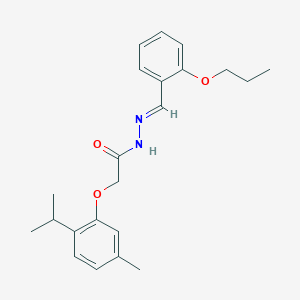

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

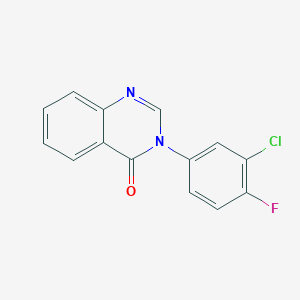

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)